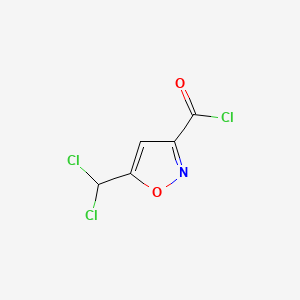
2-Fluorotoluol-α-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorotoluene-α-d1: is a deuterated derivative of 2-fluorotoluene, where one of the hydrogen atoms on the methyl group is replaced by deuterium. This compound is often used in research settings, particularly in studies involving isotopic labeling and mass spectrometry. The molecular formula of 2-Fluorotoluene-α-d1 is C7H6DF , and it has a molecular weight of 111.14 g/mol .
Wissenschaftliche Forschungsanwendungen
2-Fluorotoluene-α-d1 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Utilized in the development of pharmaceuticals where isotopic labeling helps in studying drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorotoluene-α-d1 typically involves the deuteration of 2-fluorotoluene. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of 2-Fluorotoluene-α-d1 may involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorotoluene-α-d1 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 2-Fluorobenzoic acid
Reduction: 2-Fluorocyclohexane
Substitution: 2-Methoxytoluene
Wirkmechanismus
The mechanism of action of 2-Fluorotoluene-α-d1 involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atom serves as a tracer, allowing researchers to track the compound’s transformation and distribution in biological systems. The pathways involved often include metabolic processes where the labeled compound is incorporated into different metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorotoluene: The non-deuterated version of 2-Fluorotoluene-α-d1.
2-Chlorotoluene: Similar structure but with a chlorine atom instead of fluorine.
2-Bromotoluene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Fluorotoluene-α-d1 is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
17359-78-3 |
|---|---|
Molekularformel |
C7H7F |
Molekulargewicht |
111.138 |
IUPAC-Name |
1-(deuteriomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D |
InChI-Schlüssel |
MMZYCBHLNZVROM-MICDWDOJSA-N |
SMILES |
CC1=CC=CC=C1F |
Synonyme |
1-Fluoro-2-methylbenzene-α-d1; NSC 8859-α-d1; o-Fluorotoluene-α-d1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)

![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
